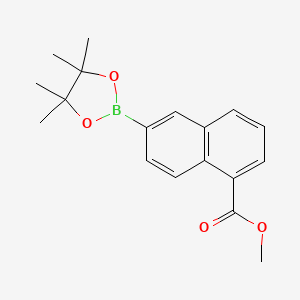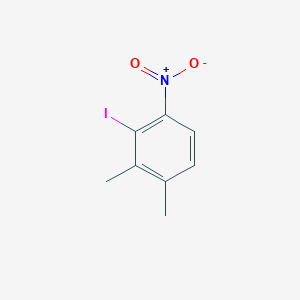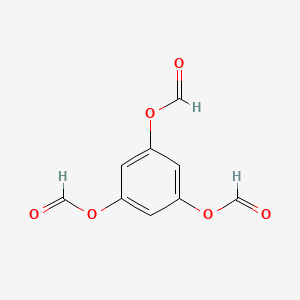
4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple phosphonooxy groups attached to a phenyl vinyl structure, making it a unique molecule with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate typically involves multi-step organic reactions. One common method starts with the preparation of the tris(4-hydroxyphenyl)vinyl intermediate, which is then phosphorylated using phosphoric acid derivatives under controlled conditions. The reaction conditions often require anhydrous environments and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification methods such as crystallization and chromatography is essential to achieve the desired purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify the vinyl group, potentially leading to different structural isomers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce functional groups like nitro or halogen atoms to the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and phosphorylation processes. Its multiple phosphonooxy groups make it a valuable tool for investigating biochemical pathways involving phosphate transfer.
Medicine
In medicine, derivatives of this compound may be explored for their potential as therapeutic agents. The ability to modify its structure through various chemical reactions allows for the design of molecules with specific biological activities.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as flame retardants and plasticizers. Its stability and reactivity make it suitable for incorporation into polymers and other materials.
Wirkmechanismus
The mechanism by which 4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonooxy groups can mimic phosphate groups in biological systems, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate various biochemical pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,2,2-Tris(4-hydroxyphenyl)vinyl)phenyl dihydrogen phosphate: Lacks the phosphonooxy groups, making it less reactive in phosphorylation reactions.
4-(1,2,2-Tris(4-methoxyphenyl)vinyl)phenyl dihydrogen phosphate: Contains methoxy groups instead of phosphonooxy groups, altering its chemical properties and reactivity.
4-(1,2,2-Tris(4-aminophenyl)vinyl)phenyl dihydrogen phosphate: Features amino groups, which can participate in different types of chemical reactions compared to phosphonooxy groups.
Uniqueness
The uniqueness of 4-(1,2,2-Tris(4-(phosphonooxy)phenyl)vinyl)phenyl dihydrogen phosphate lies in its multiple phosphonooxy groups, which provide distinct reactivity and functionality. This makes it a versatile compound for various scientific and industrial applications, distinguishing it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential for innovative developments in multiple fields.
Eigenschaften
IUPAC Name |
[4-[1,2,2-tris(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O16P4/c27-43(28,29)39-21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)40-44(30,31)32)26(19-5-13-23(14-6-19)41-45(33,34)35)20-7-15-24(16-8-20)42-46(36,37)38/h1-16H,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHRFTLMQNEAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O16P4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)

![1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B8227417.png)



![8-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227437.png)


![tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate](/img/structure/B8227458.png)



